molecular formula C18H13ClN2O5S B14207540 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide CAS No. 823782-39-4

3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide

Cat. No.: B14207540
CAS No.: 823782-39-4
M. Wt: 404.8 g/mol
InChI Key: GTWKHMODZYMRRN-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a nitrophenoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-(4-nitrophenoxy)aniline, which is then converted to 4-(4-nitrophenoxy)phenyl thiourea by heating with ammonium thiocyanate in water at 100°C. This intermediate is then refluxed in a nonpolar solvent, such as xylene, in the presence of pyridine to afford isothiocyanato-4-(4-nitrophenoxy)benzene. Finally, the desired compound is obtained by reacting this intermediate with 3-chlorobenzenesulfonyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 3-chloro-N-[4-(4-aminophenoxy)phenyl]benzenesulfonamide.

    Oxidation: Various oxidized products depending on the reaction conditions.

Scientific Research Applications

3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-fluorophenyl)benzenesulfonamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide

Comparison

Compared to similar compounds, 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide is unique due to the presence of both a nitrophenoxy group and a benzenesulfonamide moiety.

Properties

CAS No.

823782-39-4

Molecular Formula

C18H13ClN2O5S

Molecular Weight

404.8 g/mol

IUPAC Name

3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H13ClN2O5S/c19-13-2-1-3-18(12-13)27(24,25)20-14-4-8-16(9-5-14)26-17-10-6-15(7-11-17)21(22)23/h1-12,20H

InChI Key

GTWKHMODZYMRRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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